2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide
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Description
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3OS and its molecular weight is 428.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study explored the synthesis and antimicrobial activity of novel sulfonamide derivatives, including structures similar to the specified compound. These derivatives showed promising antimicrobial properties, with certain compounds exhibiting high activity against various strains. The study underscores the potential of such derivatives in developing new antimicrobial agents (Fahim & Ismael, 2019).
Molecular Docking and In Vitro Screening
Research involving the synthesis of novel pyridine and fused pyridine derivatives, including pyridazin-3-ylthio structures, revealed their antimicrobial and antioxidant activities. Molecular docking screenings against GlcN-6-P synthase highlighted moderate to good binding energies, suggesting their potential for further biological applications (Flefel et al., 2018).
Anticonvulsant Activity
Another study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. These derivatives underwent molecular docking to identify their affinity towards anticonvulsant biotargets, demonstrating moderate anticonvulsant activity in vivo. The findings suggest the potential use of these compounds in developing anticonvulsant therapies (Severina et al., 2020).
Cardiotonic Activity
Research into dihydropyridazinone cardiotonics discovered compounds with potent inotropic activity in dogs, indicating their potential as cardiac stimulants. These findings contribute to the development of new treatments for heart conditions (Robertson et al., 1986).
Base Oil Improvement
A study on pyridazinone derivatives for base oil improvement showcased their effectiveness as antioxidants for local base oil, demonstrating their utility in enhancing the performance and stability of lubricants (Nessim, 2017).
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c1-13-3-4-14(2)18(11-13)22-19(25)12-26-20-10-9-17(23-24-20)15-5-7-16(21)8-6-15/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQZOHYRAOEXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.